molecular formula C20H30IN4+ B13415733 Trimethyl-[[3-[[3-[(trimethylazaniumyl)methyl]phenyl]diazenyl]phenyl]methyl]azanium;iodide

Trimethyl-[[3-[[3-[(trimethylazaniumyl)methyl]phenyl]diazenyl]phenyl]methyl]azanium;iodide

Cat. No.: B13415733
M. Wt: 453.4 g/mol
InChI Key: NSFLKYHUSMJPOO-UHFFFAOYSA-M
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Description

Trimethyl-[[3-[[3-[(trimethylazaniumyl)methyl]phenyl]diazenyl]phenyl]methyl]azanium;iodide is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of multiple azaniumyl groups and a diazenyl linkage, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl-[[3-[[3-[(trimethylazaniumyl)methyl]phenyl]diazenyl]phenyl]methyl]azanium;iodide typically involves a multi-step process. The initial step often includes the formation of the diazenyl linkage through a diazotization reaction, followed by the introduction of the trimethylazaniumyl groups. The reaction conditions usually require controlled temperatures and the presence of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to maintain efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Trimethyl-[[3-[[3-[(trimethylazaniumyl)methyl]phenyl]diazenyl]phenyl]methyl]azanium;iodide undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of different oxidation states of the compound.

    Reduction: Reduction reactions can break the diazenyl linkage, leading to simpler amine derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and pH levels to optimize the reaction rates and yields.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction could produce simpler amines.

Scientific Research Applications

Trimethyl-[[3-[[3-[(trimethylazaniumyl)methyl]phenyl]diazenyl]phenyl]methyl]azanium;iodide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific molecular pathways.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stable and vibrant coloration properties.

Mechanism of Action

The mechanism by which Trimethyl-[[3-[[3-[(trimethylazaniumyl)methyl]phenyl]diazenyl]phenyl]methyl]azanium;iodide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s azaniumyl groups can form strong ionic interactions with negatively charged sites on proteins, influencing their activity and function. The diazenyl linkage also plays a role in the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    Trimethyl-[[3-[(trimethylazaniumyl)methyl]phenyl]diazenyl]benzene: Similar structure but lacks the additional azaniumyl group.

    Trimethyl-[[3-[(trimethylazaniumyl)methyl]phenyl]diazenyl]phenyl]methyl]chloride: Similar but with a chloride ion instead of iodide.

Uniqueness

Trimethyl-[[3-[[3-[(trimethylazaniumyl)methyl]phenyl]diazenyl]phenyl]methyl]azanium;iodide is unique due to its specific combination of functional groups and the presence of the iodide ion, which can influence its reactivity and interactions in various chemical and biological systems.

Properties

Molecular Formula

C20H30IN4+

Molecular Weight

453.4 g/mol

IUPAC Name

trimethyl-[[3-[[3-[(trimethylazaniumyl)methyl]phenyl]diazenyl]phenyl]methyl]azanium;iodide

InChI

InChI=1S/C20H30N4.HI/c1-23(2,3)15-17-9-7-11-19(13-17)21-22-20-12-8-10-18(14-20)16-24(4,5)6;/h7-14H,15-16H2,1-6H3;1H/q+2;/p-1

InChI Key

NSFLKYHUSMJPOO-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CC1=CC(=CC=C1)N=NC2=CC=CC(=C2)C[N+](C)(C)C.[I-]

Origin of Product

United States

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